molecular formula C9H17N3O3 B12314215 tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopropyl]carbamate

tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopropyl]carbamate

Cat. No.: B12314215
M. Wt: 215.25 g/mol
InChI Key: SHIVMBCEJOJVBU-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C9H17N3O3 and a molecular weight of 215.25 g/mol . It is known for its unique structure, which includes a cyclopropyl ring and a hydroxycarbamimidoyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate typically involves multiple steps. One common method includes the reaction of hydroxylamine hydrochloride with potassium carbonate and di-tert-butyl dicarbonate . This reaction produces tert-butyl N-hydroxycarbamate, which can then be further reacted with cyclopropylamine to yield the desired compound. The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes, while reduction can produce amines.

Scientific Research Applications

tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl ring adds rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate can be compared with similar compounds such as:

The uniqueness of tert-butyl N-[1-(N’-hydroxycarbamimidoyl)cyclopropyl]carbamate lies in its combination of the cyclopropyl ring and the hydroxycarbamimidoyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H17N3O3

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl N-[1-[(Z)-N'-hydroxycarbamimidoyl]cyclopropyl]carbamate

InChI

InChI=1S/C9H17N3O3/c1-8(2,3)15-7(13)11-9(4-5-9)6(10)12-14/h14H,4-5H2,1-3H3,(H2,10,12)(H,11,13)

InChI Key

SHIVMBCEJOJVBU-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CC1)/C(=N/O)/N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=NO)N

Origin of Product

United States

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